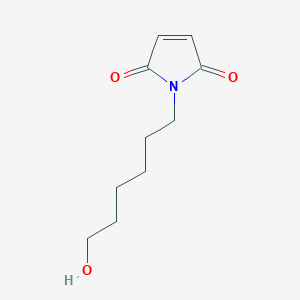

6-Maleimido-1-hexanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(6-hydroxyhexyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMIVBMALOISKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479910 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157503-18-9 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-Maleimido-1-hexanol and its Precursors

Strategies for Maleimide (B117702) Moiety Introduction

The introduction of the maleimide group is a critical step in the synthesis of this compound and related N-substituted maleimides. Several reliable methods have been established in organic chemistry.

The most prevalent strategy is a two-step reaction sequence starting from maleic anhydride (B1165640). ucl.ac.beresearchgate.net This method involves the initial reaction of a primary amine, in this case, 6-amino-1-hexanol (B32743), with maleic anhydride. This reaction forms an intermediate N-substituted maleamic acid. The subsequent step is a dehydration reaction, which induces ring closure to form the stable five-membered maleimide ring. ucl.ac.beresearchgate.net This cyclization can be promoted by heat or by using chemical dehydrating agents such as acetic anhydride or polyphosphoric acid. ajchem-a.com

An alternative approach is the Mitsunobu reaction. This method allows for the direct coupling of maleimide with an alcohol, such as 6-hydroxy-1-hexylamine (with the amine group protected) or directly with 1,6-hexanediol (B165255) under specific conditions, though this would require further functionalization. rsc.org The Mitsunobu reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ucl.ac.be

A third strategy involves the use of reagents specifically designed for converting amines to maleimides. For instance, N-methoxycarbonylmaleimide can react with a primary amine under alkaline conditions to directly form the maleimide ring on the existing amine, avoiding the need for a separate linker. acs.org

| Method | Reactants | Key Features | References |

| Two-Step from Maleic Anhydride | Primary amine (e.g., 6-amino-1-hexanol), Maleic Anhydride | Forms stable maleamic acid intermediate; cyclization via dehydration. | ucl.ac.be, researchgate.net |

| Mitsunobu Reaction | Alcohol, Maleimide, PPh₃, DEAD/DIAD | Direct conversion of an alcohol to an N-substituted maleimide. | ucl.ac.be, rsc.org |

| Direct Amination Reagents | Primary amine, N-methoxycarbonylmaleimide | Direct formation of the maleimide from an amine without a separate linker. | acs.org |

Approaches for Hexanol Chain Elaboration

The hexanol portion of this compound provides a six-carbon spacer and a terminal hydroxyl group for further functionalization. The most straightforward synthetic approach utilizes a pre-formed C6 bifunctional precursor. The key starting material for the synthesis of this compound is 6-amino-1-hexanol . This precursor already contains the required six-carbon chain with the necessary amino and hydroxyl functionalities at opposite ends.

While it is theoretically possible to elaborate the alkyl chain starting from a pre-formed maleimide derivative, this is a less common approach for this specific molecule. Such strategies might involve Grignard reactions or other carbon-carbon bond-forming reactions on a maleimide carrying a suitable electrophilic handle, but these methods add complexity compared to using 6-amino-1-hexanol. nih.gov

Derivatization of this compound for Enhanced Reactivity and Specificity

The utility of this compound is significantly expanded through the chemical modification of its terminal hydroxyl group. These derivatizations can convert the molecule into a more reactive species or introduce new functionalities, creating a truly heterobifunctional linker. The maleimide group provides a handle for reaction with thiols, while the derivatized alcohol can be targeted to other functional groups. iris-biotech.denih.gov

Conversion to N-Hydroxysuccinimide (NHS) Esters and Other Activated Forms

The terminal hydroxyl group of this compound is not directly convertible to an N-Hydroxysuccinimide (NHS) ester. NHS esters are activated forms of carboxylic acids used to react with primary amines. iris-biotech.de To create an amine-reactive maleimide linker from this scaffold, the terminal alcohol of this compound must first be oxidized to a carboxylic acid, yielding 6-Maleimidohexanoic acid . This acid can then be readily converted to its corresponding NHS ester, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (often abbreviated as EMCS), using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide. medchemexpress.combroadpharm.comchemscene.com This NHS ester is a widely used heterobifunctional crosslinker in bioconjugation to link thiol-containing molecules to amine-containing molecules. medchemexpress.com

The alcohol group of this compound can, however, be converted into other activated forms. A common strategy is to transform the hydroxyl group into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. nih.gov These activated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities.

| Derivative | Precursor | Reagents for Synthesis | Targeted Functional Group | References |

| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) | 6-Maleimidohexanoic acid | N-Hydroxysuccinimide (NHS), DCC or EDC | Primary Amines | medchemexpress.com, broadpharm.com |

| This compound mesylate | This compound | Methanesulfonyl chloride, Triethylamine | Nucleophiles (e.g., Azides, Amines) | nih.gov |

| This compound tosylate | This compound | p-Toluenesulfonyl chloride, Pyridine | Nucleophiles (e.g., Azides, Amines) | nih.gov |

Integration of Additional Reactive Functional Groups

The conversion of the hydroxyl group to an activated form like a mesylate opens the door to integrating a wide array of other reactive groups, thereby creating novel heterobifunctional linkers. nih.gov The maleimide remains available for its specific reaction with thiols, while the newly introduced group can participate in other selective ligation chemistries.

A prime example is the synthesis of an azide-functionalized maleimide linker. By reacting the mesylate derivative of this compound with sodium azide (B81097) (NaN₃), a nucleophilic substitution reaction occurs, replacing the mesylate with an azido (B1232118) group. The resulting 1-azido-6-maleimidohexane is a valuable tool in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for conjugation to alkyne-modified molecules. nih.gov

Similarly, other nucleophiles can be employed to introduce different functionalities. For example, reaction with a protected diamine could be used to introduce a primary amine after a deprotection step, creating a linker with both maleimide and amine reactivity, but with a different spacing and chemical nature than the EMCS linker. This versatility allows for the rational design of crosslinkers tailored to specific applications in bioconjugation, materials science, and drug delivery. acs.orgnih.gov

Mechanistic Insights into Maleimide Reactivity and Conjugate Stability

Thiol-Maleimide Michael Addition Reaction Kinetics and Selectivity

The conjugation of 6-Maleimido-1-hexanol to thiol-containing molecules proceeds via a Michael addition, a well-established reaction in organic chemistry. nih.gov This reaction is a popular choice for bioconjugation due to its typically rapid kinetics and high specificity under mild conditions. nih.govuu.nl

The efficiency of the thiol-maleimide Michael addition is highly dependent on the reaction conditions. Key factors that influence the reaction kinetics include pH, solvent, and the nature of any initiators or catalysts present. rsc.orgresearchgate.net

pH: The pH of the reaction medium plays a critical role. The reaction rate is significantly influenced by the concentration of the thiolate anion (RS-), which is the nucleophilic species that attacks the maleimide (B117702) double bond. nih.gov Consequently, the reaction rate generally increases with pH. However, a delicate balance must be maintained. While alkaline conditions favor the formation of the more nucleophilic thiolate, they also increase the rate of a competing side reaction: hydrolysis of the maleimide ring itself. uu.nl This hydrolysis renders the maleimide unreactive towards thiols. vectorlabs.com The optimal pH range for the thiol-maleimide reaction is generally considered to be between 6.5 and 7.5, where the reaction with thiols is favored and hydrolysis is minimized. nih.govvectorlabs.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com Above pH 7.5, the reaction with primary amines can become a significant competitive pathway. vectorlabs.comresearchgate.net

The following table summarizes the general influence of pH on the thiol-maleimide reaction:

| pH Range | Primary Reaction | Competing Reactions | Overall Efficiency |

| < 6.5 | Slow thiol addition | - | Suboptimal |

| 6.5 - 7.5 | Efficient thiol addition | Minimal maleimide hydrolysis | Optimal |

| > 7.5 | Thiol addition | Increased maleimide hydrolysis, amine reaction | Reduced |

One of the primary advantages of using maleimides for bioconjugation is their high chemoselectivity for thiol groups, particularly the side chain of cysteine residues in proteins and peptides. nih.govmdpi.com Cysteine is a relatively rare amino acid, and its thiol group is the most nucleophilic among all proteinogenic amino acid side chains, making it an ideal target for specific modification. mdpi.comnih.gov

The high selectivity arises from the "soft" nature of the thiol nucleophile, which preferentially reacts with the "soft" electrophilic double bond of the maleimide. This contrasts with "hard" nucleophiles like the amino groups of lysine (B10760008) residues, which are more abundant in proteins but react much more slowly with maleimides at neutral pH. vectorlabs.com As mentioned previously, the reaction should be performed in a pH range of 6.5-7.5 to ensure high selectivity for thiols over amines. vectorlabs.com

It is also important to consider that reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are often used to prevent the oxidation of thiols to disulfides before conjugation. However, phosphines themselves are nucleophiles and can react with maleimides. acs.orgresearchgate.net This potential side reaction necessitates careful control of the reaction conditions or removal of the reducing agent prior to the addition of the maleimide-functionalized molecule. acs.org

Hydrolytic Pathways of Maleimide Adducts

While the formation of the thiol-maleimide adduct is a critical step, the long-term stability of the resulting conjugate is equally important. The succinimide (B58015) ring of the adduct is susceptible to hydrolysis, which can have significant implications for the homogeneity and stability of the bioconjugate. nih.govnih.gov

The initial product of the Michael addition of a thiol to a maleimide is a succinimidyl thioether. nih.gov This thioether linkage, while covalent, is not always stable under physiological conditions. nih.gov The stability of this adduct is a key consideration, particularly for therapeutic applications where long-term stability in vivo is required. prolynxinc.com

The succinimidyl thioether can undergo a retro-Michael reaction, leading to the dissociation of the conjugate back into the starting thiol and maleimide. nih.gov This reversibility can be a significant drawback, as it can lead to the exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione (B108866). nih.govnih.gov

The imido group of the succinimidyl thioether is susceptible to hydrolysis, leading to the opening of the succinimide ring. nih.govnih.gov This hydrolysis results in the formation of two isomeric succinamic acid thioethers. nih.govprolynxinc.com The formation of these isomers introduces heterogeneity into the bioconjugate population, which can complicate characterization and potentially alter the biological activity of the conjugate. nih.gov

The rate of this hydrolysis is influenced by several factors. It is accelerated under alkaline conditions. researchgate.net Interestingly, certain catalysts, such as molybdate (B1676688) and chromate, have been shown to catalyze the hydrolysis of the imido group near neutral pH. nih.govnih.gov This catalytic hydrolysis provides a potential strategy to intentionally and controllably hydrolyze the adduct, which can be advantageous. The ring-opened succinamic acid thioether products are significantly more stable and are not susceptible to the retro-Michael reaction and subsequent thiol exchange. prolynxinc.comacs.org Therefore, promoting hydrolysis after the initial conjugation can be a strategy to stabilize the bioconjugate. prolynxinc.com

The following table outlines the products of imido group hydrolysis:

| Initial Adduct | Hydrolysis Product(s) | Key Feature |

| Succinimidyl Thioether | Isomeric Succinamic Acid Thioethers | Ring-opened, increased stability |

Reversibility and Retro-Michael Reactions in Bioconjugation

The reversibility of the thiol-maleimide linkage through a retro-Michael reaction is a critical aspect of its chemistry that can impact the in vivo stability of bioconjugates. researchgate.netchemrxiv.org This reaction can lead to "payload migration," where the conjugated molecule is transferred from its intended target to other thiol-containing molecules in the biological milieu, such as serum albumin. vectorlabs.com

The propensity for the retro-Michael reaction to occur is influenced by the nature of the thiol that formed the initial adduct. acs.org Adducts formed with thiols that have a lower pKa are generally less stable and more prone to undergo the retro-Michael reaction. acs.orgacs.org This has led to research into strategies to stabilize the maleimide-thiol conjugate and prevent this reversibility. nih.gov

One such strategy is the intentional hydrolysis of the succinimide ring to form the more stable succinamic acid thioether, as discussed above. prolynxinc.com Other approaches include the development of modified maleimides that form more stable adducts. For instance, conjugation of a maleimide to an N-terminal cysteine can lead to a chemical rearrangement to form a thiazine (B8601807) structure, which is more stable and less susceptible to thiol exchange. nih.gov Additionally, applying mechanical force, such as through ultrasonication, has been shown to promote the stabilizing ring-opening hydrolysis over the dissociative retro-Michael reaction. springernature.comresearchgate.net

Factors Governing Conjugate Reversion and Degradation

Several factors influence the stability of maleimide-thiol adducts, and understanding these is crucial for designing stable bioconjugates.

The reversion of the Michael addition, known as the retro-Michael reaction , can lead to the dissociation of the conjugate. nih.gov This process is essentially the reverse of the initial conjugation reaction and is favored by conditions that promote the formation of the thiolate anion.

Hydrolysis of the succinimide ring in the conjugate can also occur, leading to the formation of a succinamic acid derivative. researchgate.net While this ring-opening reaction prevents the retro-Michael reaction, it introduces structural heterogeneity into the conjugate population. researchgate.net

The key factors that govern the rates of these degradation pathways include:

pH: The stability of the thiosuccinimide linkage is highly pH-dependent. At alkaline pH, the rate of the retro-Michael reaction increases due to the higher concentration of thiolate anions. Furthermore, hydrolysis of the maleimide ring is also accelerated at higher pH. uu.nl Studies have shown that thiazine rearrangement, another side reaction, is also more prominent at or above physiological pH. nih.gov

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rates of both the retro-Michael reaction and hydrolysis. Stability studies of maleimide-PEG conjugates have shown degradation at elevated temperatures. nih.gov

Chemical Nature of the Thiol: The pKa of the thiol involved in the conjugation plays a significant role in the stability of the resulting adduct. Thioether adducts formed from thiols with higher pKa values tend to be more stable. acs.orgresearchgate.net This is because a higher pKa indicates that the thiol is less acidic and its conjugate base, the thiolate, is a better leaving group in the retro-Michael reaction.

N-Substituent on the Maleimide: The nature of the substituent on the nitrogen atom of the maleimide can influence the stability of the conjugate. Electron-withdrawing groups on the N-substituent can accelerate the rate of hydrolysis of the succinimide ring, which in turn can stabilize the conjugate against the retro-Michael reaction. acs.orgprolynxinc.com This has led to the development of "self-hydrolyzing" maleimides that form more stable conjugates. d-nb.info

The following tables summarize some of the research findings on the stability of maleimide-thiol conjugates under various conditions.

Table 1: Effect of pH on the Stability of a Maleimide-PEG Conjugate

| pH | Temperature (°C) | Incubation Time (days) | Remaining Conjugate (%) |

| 7.0 | 20 | 7 | >95 |

| 8.0 | 20 | 7 | ~70 |

Data adapted from stability studies on maleimide-functionalized nanoparticles. uu.nl

Table 2: Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates in the Presence of Glutathione (GSH)

| Conjugate Type | Temperature (°C) | Incubation Time (days) | Remaining Conjugate (%) |

| Maleimide-PEG | 37 | 7 | <70 |

| Mono-Sulfone-PEG | 37 | 7 | >90 |

Data adapted from a comparative stability study. nih.gov

Table 3: Half-lives of Hydrolysis for N-Substituted Succinimide Thioethers at pH 7.4 and 37°C

| N-Substituent | Half-life (hours) |

| Alkyl | >200 |

| Aminoethyl (protonated) | ~0.4 |

Data illustrating the effect of electron-withdrawing groups on hydrolysis rates. prolynxinc.com

Strategic Applications in Biomolecular Functionalization

Protein Modification and Bioconjugation Architectures

The modification of proteins with specific chemical moieties is fundamental to understanding their function and for creating novel therapeutic and diagnostic agents. 6-Maleimido-1-hexanol, with its sulfhydryl-reactive maleimide (B117702) group, is a key reagent in this endeavor.

Site-Specific Labeling of Cysteine Residues in Proteins

The selective labeling of cysteine residues is a cornerstone of protein bioconjugation, largely due to the unique reactivity of the thiol group in cysteine compared to other amino acid side chains. nih.govresearchgate.net The maleimide group of this compound reacts specifically and efficiently with the sulfhydryl group of cysteine residues under mild pH conditions (pH 6.5-7.5) to form a stable thioether bond. nih.govconju-probe.com This reaction is highly specific, allowing for the precise attachment of the hexanol-containing linker to a protein at a predetermined site. nih.gov

To achieve site-specificity, researchers often use site-directed mutagenesis to introduce a single, solvent-accessible cysteine residue at a desired location within a protein that is naturally cysteine-free or where existing cysteines have been replaced. nih.govresearchgate.net This engineered cysteine then becomes a unique handle for conjugation with this compound. The hydroxyl group at the other end of the this compound molecule can then be further functionalized, for example, by attaching fluorescent dyes, affinity tags, or other biomolecules. This strategy has been successfully employed to label a variety of proteins for downstream applications, including fluorescence resonance energy transfer (FRET) studies and protein immobilization. researchgate.netucl.ac.uk

| Property | Description |

|---|---|

| Target Residue | Cysteine |

| Reactive Group | Maleimide |

| Bond Formed | Stable thioether linkage |

| pH Range | 6.5-7.5 conju-probe.com |

| Key Advantage | High specificity and efficiency nih.gov |

Preparation of Enzyme Immunoconjugates and Hapten-Carrier Adducts

The principles of cysteine-specific modification with maleimide-containing reagents are central to the construction of complex bioconjugates like enzyme immunoconjugates and hapten-carrier adducts. In the context of creating immunoconjugates for molecular imaging, for instance, antibodies can be engineered to contain accessible cysteine residues (thioMabs). nih.gov While direct use of this compound in this specific application isn't explicitly detailed in the provided search results, the underlying chemistry is identical. A bifunctional linker containing a maleimide would react with the engineered cysteine on the antibody. The other end of the linker could then be attached to a payload, such as a diagnostic radioisotope or a therapeutic agent. nih.gov

Similarly, in the preparation of hapten-carrier adducts for immunization and antibody production, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier protein) can be derivatized with a maleimide group. This maleimide-activated hapten can then be conjugated to cysteine residues on a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). This process effectively presents the hapten to the immune system, leading to the generation of hapten-specific antibodies.

Peptide Functionalization and Oligonucleotide-Peptide Conjugates

The conjugation of peptides to other molecules, particularly oligonucleotides, has significant implications for therapeutics and diagnostics. This compound and similar maleimide-containing linkers are instrumental in synthesizing these hybrid molecules.

Synthesis of Novel Peptide Conjugates for Biological Probing

The synthesis of peptide-oligonucleotide conjugates (POCs) often relies on the robust and specific reaction between a maleimide and a thiol. publish.csiro.aucsic.esnih.gov A common strategy involves introducing a thiol group onto the oligonucleotide and a maleimide group onto the peptide, or vice versa. csic.es For example, a peptide can be synthesized with an N-terminal cysteine residue, which provides a free thiol group for conjugation. publish.csiro.au Separately, an oligonucleotide can be modified to incorporate a maleimide group. The reaction between the cysteine-containing peptide and the maleimide-functionalized oligonucleotide results in the formation of a stable thioether linkage, creating the desired peptide-oligonucleotide conjugate. publish.csiro.auglenresearch.com

This post-synthetic conjugation approach is highly versatile, allowing for the independent synthesis and purification of the peptide and oligonucleotide components before they are linked. csic.es These conjugates are being explored for various applications, including enhancing the cellular uptake of therapeutic oligonucleotides by attaching cell-penetrating peptides. nih.gov

| Conjugation Component 1 | Conjugation Component 2 | Linkage Chemistry | Resulting Conjugate |

|---|---|---|---|

| Thiol-modified Oligonucleotide | Maleimide-functionalized Peptide | Thiol-maleimide addition | Peptide-Oligonucleotide Conjugate |

| Cysteine-containing Peptide | Maleimide-functionalized Oligonucleotide | Thiol-maleimide addition | Peptide-Oligonucleotide Conjugate |

Strategies for Peptide Extension using Maleimide Chemistry

While direct evidence for using this compound for "peptide extension" in the sense of elongating a peptide chain is not prominent in the search results, the underlying maleimide chemistry can be adapted for such purposes. One could functionalize the N-terminus or a side chain of a peptide with this compound. The terminal hydroxyl group could then be converted to an amine, which would then be available for standard solid-phase peptide synthesis (SPPS) to add more amino acids.

More established methods for creating larger, more complex peptide structures often involve the ligation of peptide fragments. For instance, native chemical ligation (NCL) and related techniques are powerful tools for joining unprotected peptide segments. However, maleimide chemistry offers an alternative for specific cross-linking applications that can be considered a form of "extension" or elaboration of a peptide's structure. For example, a peptide containing a cysteine residue can be reacted with a bifunctional maleimide reagent. The second reactive group on this reagent can then be used to attach another peptide or a different molecule, effectively "extending" the functional repertoire of the original peptide.

Oligonucleotide Derivatization for Advanced Research Tools

This compound serves as a heterobifunctional crosslinking agent, playing a pivotal role in the covalent attachment of biomolecules. Its structure, featuring a reactive maleimide group at one end and a hydroxyl group at the other, separated by a six-carbon hexyl spacer, allows for specific and controlled conjugation reactions. The maleimide moiety selectively reacts with sulfhydryl (thiol) groups to form stable thioether bonds, a common strategy for linking molecules to cysteine residues in proteins or to thiol-modified oligonucleotides. nih.gov The terminal hydroxyl group can be further functionalized or used to influence the solubility and spacing of the conjugated molecule from a surface.

The creation of fluorescently labeled oligonucleotides is essential for various molecular biology techniques, including DNA sequencing, microarrays, and fluorescence in situ hybridization (FISH). The maleimide-thiol conjugation chemistry is a widely used method for this purpose. In this process, an oligonucleotide is first synthesized with a thiol group at one of its termini (either 3' or 5'). psu.edu

This thiol-modified oligonucleotide is then reacted with a fluorophore that has been derivatized with a maleimide group. While this compound itself is the precursor linker, the principle is demonstrated in reactions where a fluorophore like tetramethylrhodamine (B1193902) is equipped with a maleimide function. The thiol group of the oligonucleotide performs a nucleophilic attack on the double bond of the maleimide ring, resulting in a stable, covalently linked fluorescent probe. csic.es The hexanol spacer, provided by linkers like this compound, serves to distance the bulky fluorophore from the oligonucleotide chain, which can help minimize steric hindrance and potential quenching of the fluorescence signal, thereby preserving the hybridization properties of the oligonucleotide.

The immobilization of oligonucleotides onto solid substrates is the foundation of DNA microarray and biosensor technologies. psu.edu this compound is integral to linkers used for creating maleimide-terminated surfaces on materials like glass or silicon oxide. For instance, a reagent such as N-(3-triethoxysilylpropyl)-6-(N-maleimido)-hexanamide (TPMH), which incorporates the core maleimido-hexanamide structure, can be used. researchgate.net The triethoxysilyl group reacts with the hydroxylated surface of the substrate, creating a self-assembled monolayer (SAM) that presents reactive maleimide groups to the surrounding environment. researchgate.net

Thiol-modified oligonucleotides can then be covalently immobilized onto this functionalized surface through the specific maleimide-thiol reaction. researchgate.net Research has shown this method to be highly effective, achieving high surface densities of immobilized DNA and maintaining excellent hybridization efficiency. Following the attachment of the primary oligonucleotide probe, the surface is often "back-filled" or passivated with a shorter thiol-containing molecule, such as 6-mercapto-1-hexanol (B159029) (MCH), to block any remaining reactive sites and minimize non-specific binding of target molecules during hybridization assays. nih.govmdpi.comresearchgate.net This passivation step also helps to orient the tethered oligonucleotides in a more upright position, enhancing their accessibility for hybridization. researchgate.net

| Parameter | Reported Value | Significance |

|---|---|---|

| Maximum Oligonucleotide Surface Density | 1.6 (±0.6) x 10¹³ oligonucleotides/cm² | Indicates a high capacity for probe immobilization on the functionalized substrate. |

| Hybridization Efficiency | ~75% | Demonstrates that a large fraction of the immobilized probes remain active and accessible for binding to their complementary strands. |

| Stability (after 5 cycles of denaturation/rehybridization) | ~4% loss of immobilized DNA per cycle | Shows the robustness and reusability of the covalently attached oligonucleotide layer. |

Nanomaterial Surface Engineering and Composites

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in diagnostics and therapeutics due to their unique optical and electronic properties. Their surfaces can be readily functionalized with thiol-containing molecules. Linkers incorporating the this compound structure can be used to create maleimide-functionalized AuNPs. rsc.orgresearchgate.net One advanced method involves installing a single maleimide function onto the self-assembled monolayer of the AuNP. rsc.org This allows for the stoichiometric attachment of a single biomolecule per nanoparticle, which is critical for creating well-defined nanoprobes and therapeutic agents. rsc.orgresearchgate.net After the primary ligand is attached via the maleimide-thiol linkage, co-functionalizing the AuNP surface with 6-mercapto-1-hexanol (MCH) is a common strategy to enhance colloidal stability and prevent non-specific protein adsorption. researchgate.netnih.govnih.gov

Zinc Oxide Nanoparticles (ZnO NPs): ZnO nanoparticles are of interest for their antibacterial and UV-shielding properties. preprints.orgresearchgate.net Surface modification is key to preventing their aggregation and improving their dispersibility in various media. preprints.org While direct functionalization with this compound is a viable strategy for subsequent bioconjugation, related compounds like 6-amino-1-hexanol (B32743) have been used to modify ZnO NPs. preprints.org The hexanol chain helps to stabilize the particles, particularly within polymer composites. The maleimide group, when present, provides a reactive handle for the covalent attachment of biomolecules, similar to the strategy used for AuNPs.

Functionalizing nanoparticles with linkers derived from this compound is a key step in transforming them into sophisticated biomedical tools. frontiersin.org These surface-modified nanoparticles can act as probes for detecting specific biological targets or as vehicles for targeted drug delivery. frontiersin.orgnih.gov

The maleimide group on the nanoparticle surface serves as a universal conjugation point. By reacting these activated nanoparticles with thiol-containing biomolecules—such as antibodies, peptides, or oligonucleotides—researchers can create highly specific probes. rsc.orgrsc.org For example, an AuNP functionalized with a maleimide linker can be conjugated to a thiolated antibody that specifically recognizes a cancer cell surface receptor. This creates a targeted nanoprobe that can be used for imaging or therapeutic applications. Similarly, in drug delivery, a therapeutic agent can be attached to the nanoparticle via this stable covalent bond, ensuring it remains attached until it reaches its target site. frontiersin.orgnih.govnih.gov

Polymer-nanoparticle hybrid materials combine the properties of both components to create advanced composites with enhanced mechanical, thermal, or functional characteristics. The effective integration of nanoparticles into a polymer matrix is crucial and often requires surface functionalization to ensure compatibility and prevent agglomeration.

The hexanol component of the this compound linker can improve the dispersion of nanoparticles within a polymer matrix. Research on ZnO nanoparticles modified with 6-amino-1-hexanol has shown improved mechanical properties when incorporated into a polylactic acid (PLA) film, demonstrating the utility of the hexanol chain in interfacing with polymers. preprints.org When a maleimide group is present on the nanoparticle surface, it offers a reactive site for covalently cross-linking the nanoparticle to the polymer. If the polymer chains are functionalized with thiol groups, a reaction with the maleimide-coated nanoparticles can form a stable, cross-linked hybrid material. This covalent integration leads to composites with superior stability and performance compared to those relying on non-covalent interactions.

Design Principles and Impact of the Hexanol Spacer

Role of Aliphatic Spacers in Bioconjugate Architecture

The primary function of an aliphatic spacer is to mitigate steric hindrance between the conjugated molecules. By creating distance, the spacer allows each component of the bioconjugate to maintain its native conformation and biological activity. For instance, in an antibody-drug conjugate (ADC), the spacer ensures that the antibody's binding site remains unobstructed and that the cytotoxic drug can effectively interact with its target once released.

The choice of an appropriate spacer is a critical consideration in the design of effective bioconjugates, as it can significantly affect their therapeutic efficacy and diagnostic utility.

Influence of Spacer Length and Flexibility on Conjugation Efficiency and Biological Activity

The length and flexibility of the aliphatic spacer are critical parameters that can significantly influence both the efficiency of the conjugation reaction and the biological activity of the resulting bioconjugate. The hexanol spacer in 6-Maleimido-1-hexanol, with its six-carbon chain, provides a balance of length and flexibility that can be advantageous in many applications.

Conjugation Efficiency:

The length of the spacer arm can impact the accessibility of the reactive groups during the conjugation process. Longer spacer arms are often more effective for coupling larger proteins or when the reactive side-chains are sterically hindered. acs.org However, excessively long and flexible spacers can sometimes lead to a decrease in conjugation efficiency due to coiling effects, which may limit the number of biomolecules that can be attached to a surface or another molecule. The optimal spacer length is therefore a balance between overcoming steric hindrance and avoiding undesirable intramolecular interactions.

Research has shown that the efficiency of maleimide-thiol conjugation can be high, with optimal molar ratios of maleimide (B117702) to the target molecule leading to conjugation efficiencies of over 80%. uu.nl The specific length of the hexanol spacer contributes to achieving such high efficiencies by providing adequate separation between the maleimide group and the biomolecule it is attached to.

Biological Activity:

The length of the alkyl spacer has been shown to directly influence the biological activity of bioconjugates. For instance, in the context of antibody-drug conjugates, the alkyl chain length can impact the cytotoxic efficacy, with studies indicating that a chain length of five to six carbons can be optimal. nih.gov

In a study comparing aptamer-amphiphiles with different alkyl spacer lengths (C4 and C12), it was found that the longer C12 spacer resulted in the formation of cylindrical micelles with significantly enhanced internalization into cancer cells compared to the spherical micelles formed with the shorter C4 spacer. researchgate.net This demonstrates that the spacer length can influence the morphology of self-assembled structures and, consequently, their biological function. The six-carbon chain of the hexanol spacer in this compound falls within a range that has been shown to be effective in various biological systems.

The flexibility of the spacer is also a key determinant of biological activity. A flexible spacer can allow for better positioning of the conjugated molecule to interact with its target. For example, in fusion proteins, flexible linkers are often used to ensure that the different protein domains can fold and function independently. creativepegworks.com The aliphatic chain of the hexanol spacer provides a degree of rotational freedom that can be beneficial for the biological activity of the final bioconjugate.

The following table summarizes the influence of spacer length on the morphology and cellular uptake of MUC1 aptamer-amphiphiles, illustrating the significant impact of this parameter.

| Aptamer-Amphiphile | Alkyl Spacer Length | Self-Assembled Morphology | Diameter (nm) | Cellular Internalization |

|---|---|---|---|---|

| MC4N | C4 | Spherical Micelles | 11 ± 2 | Moderate |

| MC12N | C12 | Cylindrical Micelles | 13 ± 3 | Greatly Enhanced |

Development of Heterobifunctional Linkers Incorporating the Hexanol Moiety

Heterobifunctional linkers are powerful tools in bioconjugation as they possess two different reactive groups, allowing for the sequential and controlled coupling of two distinct molecules. nih.gov The development of heterobifunctional linkers that incorporate a hexanol moiety, such as this compound, provides a versatile platform for creating complex and well-defined bioconjugates.

The this compound molecule is a prime example of a precursor for such linkers. It contains a maleimide group, which readily and selectively reacts with thiol groups (sulfhydryl groups, -SH) found in cysteine residues of proteins and peptides. The other end of the molecule is a hydroxyl group (-OH) from the hexanol component. This hydroxyl group can be further modified to introduce a second, different reactive functionality.

For example, the hydroxyl group of this compound can be activated or converted into other functional groups such as an N-hydroxysuccinimide (NHS) ester, an aldehyde, or an alkyne. This chemical versatility allows for the creation of a wide range of heterobifunctional crosslinkers with a hexanol spacer.

A linker derived from this compound could feature:

Maleimide and NHS ester: For conjugating a thiol-containing molecule to an amine-containing molecule.

Maleimide and Aldehyde: For coupling a protein (via cysteine) to a molecule with a hydrazide or aminooxy group.

Maleimide and Alkyne: For use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach to an azide-modified biomolecule.

The hexanol spacer in these custom-designed linkers provides the necessary spatial separation between the two reactive ends, ensuring that the conjugation reactions can proceed efficiently without steric interference. The development of such linkers is crucial for advancing the field of bioconjugation, enabling the synthesis of sophisticated constructs for targeted drug delivery, diagnostics, and fundamental biological research.

Advanced Research Domains and Emerging Methodologies

Applications in Advanced Drug Delivery Systems

The development of targeted drug delivery systems is a critical focus in modern medicine, aiming to increase the efficacy of treatments while minimizing side effects. 6-Maleimido-1-hexanol plays a significant role in the design of these complex systems.

Liposomes, microscopic spherical vesicles composed of a lipid bilayer, are widely used as drug carriers. To enhance their effectiveness, their surfaces can be modified to target specific cells, such as tumor cells. The maleimide (B117702) group is used to create functionalized liposomes that can readily conjugate with thiol-containing molecules like proteins or peptides on the liposome (B1194612) surface. rsc.org

This functionalization allows for the attachment of targeting ligands (e.g., antibodies or antibody fragments) that recognize and bind to specific receptors overexpressed on cancer cells. Studies have shown that maleimide-functionalized liposomes (Mal-Lip) accumulate in tumors to a greater extent than their non-functionalized counterparts after intravenous injection. researchgate.net This targeted approach improves the retention of the drug payload at the tumor site, thereby enhancing its therapeutic effect. researchgate.net The use of maleimide-modified liposomes represents a significant step forward in creating advanced and effective drug delivery systems.

| Feature of Maleimide-Functionalized Liposomes | Description | Research Finding |

| Functional Group | Maleimide | Rapidly and covalently conjugates with thiol groups of cysteine residues in proteins or peptides. rsc.org |

| Targeting Strategy | Active Targeting | Attachment of specific ligands (e.g., antibodies) to target receptors on cancer cells. |

| Tumor Accumulation | Enhanced | Maleimide-functionalized liposomes show greater accumulation in tumors compared to conventional liposomes. researchgate.net |

| Drug Retention | Prolonged | The maleimide modification can significantly improve the retention of the drug cargo within the tumor. researchgate.net |

High levels of the antioxidant glutathione (B108866) (GSH) in cancer cells are a known defense mechanism that can contribute to drug resistance. nih.govkocw.or.kr By reducing the intracellular concentration of GSH, the oxidative stress on cancer cells can be increased, making them more susceptible to apoptosis, or programmed cell death. adooq.com

Maleimide-containing compounds are effective at depleting GSH levels through an irreversible Michael addition reaction with the free thiol group of glutathione. adooq.com Researchers have developed novel polymeric micelles functionalized with maleimide groups specifically for this purpose. These micelles can effectively "quench" intracellular GSH, even at low concentrations, thereby weakening the cancer cells' defenses and potentially enhancing the efficacy of co-administered chemotherapy drugs like doxorubicin. nih.govkocw.or.kr

Antibody-drug conjugates (ADCs) are a powerful class of anticancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. mdpi.comresearchgate.net The linker molecule that connects the antibody to the drug is a critical component of the ADC's design, influencing its stability, efficacy, and toxicity. researchgate.netnih.gov

Maleimide-based linkers are widely used in the construction of ADCs due to their ability to react specifically with thiol groups on cysteine residues of the antibody. nih.gov This reaction, which occurs under mild physiological conditions, forms a stable thioether bond, ensuring that the drug payload is securely attached to the antibody as it circulates in the bloodstream. nih.gov This specificity allows for precise control over the drug-to-antibody ratio (DAR), a key factor in the ADC's performance. mdpi.com The linker can also be designed to be cleavable, releasing the drug only after the ADC has been internalized by the target cancer cell, for instance, in the presence of high intracellular glutathione concentrations. nih.gov

Development of Fluorescent Probes and Biosensing Platforms

Beyond therapeutics, this compound is instrumental in the creation of tools for biological detection and analysis. Its reactive properties are harnessed to build probes that can selectively identify and quantify important biomolecules.

Cysteine is a crucial amino acid containing a thiol group that plays a vital role in numerous physiological processes. nih.gov Abnormal levels of cysteine have been linked to various diseases, making its detection an important diagnostic goal. nih.gov Fluorescent probes offer a highly sensitive and non-invasive method for detecting such biomolecules in real-time.

The maleimide group is an excellent recognition unit for cysteine. Probes are designed with a fluorophore (a fluorescent chemical compound) and a maleimide moiety. The probe is initially non-fluorescent or weakly fluorescent. Upon reaction with the thiol group of cysteine via a Michael addition, a change in the probe's chemical structure occurs, leading to a significant increase in fluorescence—an "off-on" response. This specific reaction allows for the selective detection of cysteine over other biological thiols like homocysteine and glutathione.

| Probe Design Principle | Reaction Mechanism | Outcome for Detection |

| Recognition Moiety | Maleimide group | Selectively targets the thiol group of cysteine. |

| Sensing Mechanism | Michael Addition | Cysteine's thiol group adds across the maleimide's double bond. |

| Signal Transduction | Fluorescence "Off-On" Switch | The reaction triggers the release or activation of a fluorophore, causing a detectable increase in fluorescence. |

Evanescent-wave optical biosensors are highly sensitive platforms used for the real-time, label-free detection of biomolecular interactions. These sensors work by detecting changes in the refractive index at the sensor's surface, which occur when target molecules bind to biorecognition elements (like DNA probes or antibodies) that have been immobilized on the surface. researchgate.net

The effective immobilization of these biorecognition elements is crucial for the sensor's performance. Maleimide chemistry provides a robust and specific method for this surface functionalization. A linker molecule like this compound can be used to prepare a maleimide-activated sensor surface. Thiol-modified DNA probes or proteins containing cysteine residues can then be covalently and stably attached to the surface via the specific maleimide-thiol reaction. adooq.com The hexanol chain acts as a spacer, properly orienting the probe away from the surface to ensure its accessibility for binding with the target analyte. This precise immobilization strategy is key to constructing reliable and sensitive evanescent-wave biosensors for a wide range of applications, from clinical diagnostics to environmental monitoring.

Polymer Synthesis and Functional Materials

The unique bifunctional nature of this compound, possessing a reactive maleimide group at one end and a hydroxyl group at the other, makes it a valuable building block in the synthesis of advanced functional materials. Its incorporation into polymer chains or onto surfaces allows for the introduction of highly specific functionalities, enabling the development of materials with tailored properties for sophisticated applications in biomedicine and materials science.

Incorporation into Functional Biodegradable Polymers

The modification of biodegradable polymers is a critical area of research aimed at improving their intrinsic properties and adding new functionalities. Biodegradable polymers like poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and chitosan (B1678972) are widely used due to their biocompatibility and ability to break down into non-toxic products. e3s-conferences.orgosu.edu However, their applications can be limited by factors such as hydrophobicity or the lack of reactive sites for conjugating bioactive molecules. e3s-conferences.orgnih.gov Introducing functional groups, such as the maleimide moiety from this compound, provides a powerful strategy to create "clickable" sites on these polymers, facilitating the attachment of therapeutic agents, targeting ligands, or other molecules via the highly efficient thiol-maleimide Michael addition reaction. researchgate.netresearchgate.net

A prominent example of this approach involves the modification of chitosan, a natural biodegradable polymer, with a maleimide-containing molecule, 6-maleimidohexanoic acid, which is structurally analogous to this compound. The synthesis of 6-maleimidohexanoic acid-grafted chitosan (MHA-CS) yields a new generation mucoadhesive polymer. nih.gov The maleimide groups introduced onto the chitosan backbone are highly reactive towards thiol groups present in mucus glycoproteins, leading to the formation of stable covalent bonds and significantly enhanced mucoadhesive properties. researchgate.netnih.gov This enhanced adhesion is critical for developing effective transmucosal drug delivery systems. nih.gov Research has shown that the resulting MHA-CS polymer demonstrates superior mucoadhesive capabilities compared to unmodified chitosan and even well-known thiolated chitosan derivatives. researchgate.netnih.gov The successful synthesis and functionalization are typically confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. nih.gov

Similarly, maleimide functionalities have been introduced into synthetic biodegradable polyesters like PCL. In one study, a novel 2,3-diiodomaleimide functionality was conjugated to a PCL backbone. rsc.org This modification was designed to create polymeric micelles capable of reacting with and depleting intracellular glutathione (GSH), a key antioxidant that is often overexpressed in cancer cells, contributing to drug resistance. rsc.org The maleimide-functionalized PCL, synthesized as an amphiphilic block copolymer with polyethylene (B3416737) glycol (PEG), self-assembled into micelles that could be loaded with anticancer drugs like doxorubicin. rsc.org These functional micelles demonstrated the ability to quench glutathione, thereby increasing oxidative stress in cancer cells and enhancing the efficacy of the encapsulated drug. rsc.org This highlights how incorporating a maleimide group can impart a specific biochemical function to a biodegradable polymer scaffold.

| Polymer System | Functionalizing Agent | Key Findings | Analytical Confirmation | Reference |

|---|---|---|---|---|

| Chitosan (CS) | 6-Maleimidohexanoic acid (MHA) | Superior mucoadhesive properties compared to unmodified CS. Maleimide content of 466 μmol per gram of polymer. | NMR, FT-IR, Gel Permeation Chromatography (GPC) | nih.gov |

| Poly(ε-caprolactone)-block-poly(ethylene glycol) (PCL-b-PEG) | 2,3-diiodomaleimide derivative | Micelles effectively quenched glutathione. Achieved a high drug loading capacity (3.5%) for doxorubicin. | Not specified in abstract | rsc.org |

Surface-Initiated Polymerization and Polymer Brush Functionalization

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense, covalently attached layer known as a polymer brush. nih.govnih.gov This method allows for precise control over the thickness, density, and composition of the surface coating, enabling the tailoring of surface properties like wettability, biocompatibility, and adhesion. nih.gov When combined with reactive molecules like this compound, SIP can be used to create surfaces with "clickable" handles for subsequent bio-conjugation.

A common strategy involves first growing a polymer brush using a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP). nih.gov The terminal ends of the polymer chains can then be modified to introduce a desired functional group. To create thiol-reactive surfaces, maleimide groups are installed at the chain ends of the polymer brushes. One advanced method to achieve this involves using a furan-protected maleimide that contains an azo-group. researchgate.net The polymer brush is first synthesized, and then a radical cross-coupling reaction is used to attach the protected-maleimide molecule to the chain ends. The furan (B31954) protecting group is subsequently removed through a thermal retro-Diels–Alder reaction, exposing the reactive maleimide functionality without damaging the underlying polymer brush. researchgate.net

Once the maleimide-terminated polymer brush is fabricated, it serves as a versatile platform for the immobilization of various thiol-containing molecules through the thiol-maleimide "click" reaction. researchgate.netrsc.org This reaction is highly efficient and proceeds under mild conditions, making it ideal for attaching sensitive biomolecules. researchgate.net For instance, fluorescent dyes containing a thiol group can be conjugated to the brush to confirm the accessibility and reactivity of the surface-bound maleimide groups. researchgate.net More complex bioactive ligands, such as biotin-SH, can be immobilized to create surfaces for specific protein capture (e.g., streptavidin). This modular approach allows for the creation of highly specific and functional interfaces for applications in biosensing, diagnostics, and tissue engineering. researchgate.net

| Fabrication Step | Technique | Observation | Interpretation | Reference |

|---|---|---|---|---|

| End-group modification with furan-protected maleimide | X-ray Photoelectron Spectroscopy (XPS) | Appearance of a peak at 399.7 eV in the N 1s high-resolution scan. | Successful attachment of the nitrogen-containing maleimide molecule. | researchgate.net |

| Thermal deprotection of furan group | Fourier Transform Infrared (FT-IR) Spectroscopy | Characteristic peak of the protected maleimide carbonyl at 1700 cm⁻¹ shifts to 1704 cm⁻¹. | Successful removal of the furan protecting group, exposing the reactive maleimide. | researchgate.net |

| Thermal deprotection of furan group | Atomic Force Microscopy (AFM) | Polymer brush thickness remained constant (e.g., 52 ± 2 nm) before and after heating. | The thermal activation step does not cause detrimental effects to the polymer chains. | researchgate.net |

| Post-polymerization modification | Fluorescence Microscopy | Bright fluorescence observed after treating with a thiol-containing fluorescent dye. | Confirms the successful conjugation and reactivity of the maleimide-functionalized surface. | researchgate.net |

Analytical Characterization and Methodological Advancements

Chromatographic Techniques for the Analysis of Maleimide (B117702) Conjugates

Chromatography is a cornerstone for the purification and analysis of maleimide conjugates, allowing for the separation of products from unreacted starting materials and the assessment of sample homogeneity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of maleimide conjugates and determining the efficiency of the conjugation reaction. uu.nl Reversed-phase HPLC (RP-HPLC) is frequently used, where the separation is based on the hydrophobicity of the molecules. The progress of a conjugation reaction can be monitored by observing the decrease in the peak corresponding to the starting materials (e.g., the thiol-containing molecule) and the appearance of a new peak representing the maleimide-thiol adduct. nih.govcreativepegworks.com

The efficiency of the conjugation is calculated by comparing the peak areas of the conjugated product to the remaining unreacted starting materials. uu.nl For instance, in the conjugation of a peptide, cRGDfK, to maleimide-functionalized nanoparticles, HPLC was used to quantify the unbound peptide in the supernatant to determine the reaction efficiency. uu.nl Studies have shown that optimal conjugation efficiencies can be achieved by carefully controlling parameters such as the molar ratio of maleimide to thiol. For the peptide cRGDfK, a 2:1 molar ratio of maleimide to thiol resulted in an 84% conjugation efficiency, while for a larger nanobody, a 5:1 ratio yielded a 58% efficiency. uu.nl Furthermore, HPLC can track the potential hydrolysis of the maleimide ring, which results in a non-reactive maleamic acid, by monitoring the appearance of its corresponding peak. uu.nlucl.ac.ukprolynxinc.com

Table 1: HPLC Parameters for Maleimide Conjugate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA | Elution of components with varying polarities |

| Detection | UV-Vis (e.g., 280 nm for proteins, ~300 nm for maleimide) | Quantification of protein and monitoring maleimide hydrolysis uu.nl |

| Flow Rate | ~1 mL/min | Standard analytical flow for good separation |

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing bioconjugates, particularly for assessing aggregation and confirming the formation of the desired product size. nih.govacs.org SEC separates molecules based on their hydrodynamic volume, where larger molecules elute earlier than smaller ones. This method is crucial for verifying that the conjugation process has not induced the formation of high-molecular-weight aggregates, which can affect the biological activity and safety of the bioconjugate. nih.govacs.org

In the analysis of antibody-drug conjugates (ADCs), SEC is used to determine the percentage of the monomeric, correctly formed ADC versus aggregates. nih.govacs.org For example, analysis of different trastuzumab-based ADCs showed monomer percentages of over 95%, indicating mild bioconjugation conditions that did not promote significant aggregation. nih.gov When coupled with other detectors like multi-angle laser light scattering (MALS), UV, and refractive index (RI) detectors, SEC can provide a more complete molecular characterization, including the molar mass of the conjugate and its components, without relying on calibration standards. nih.govwyatt.com

Spectroscopic Approaches for Structural Elucidation of Conjugates

Spectroscopic methods provide detailed structural information about maleimide conjugates, confirming the formation of the covalent bond and the precise location of the modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the successful formation of the thioether bond between the maleimide and the thiol. nih.gov Proton NMR (¹H NMR) is particularly informative. The two protons on the double bond of the maleimide ring have a characteristic chemical shift, typically around 6.7-6.9 ppm. researchgate.netresearchgate.net Upon successful Michael addition reaction with a thiol, this signal disappears, and new signals corresponding to the protons of the newly formed succinimide (B58015) ring appear at different chemical shifts, providing clear evidence of conjugation. researchgate.netresearchgate.netnih.gov

For instance, the reaction of a maleimide-functionalized polymer with glutathione (B108866) was monitored by ¹H NMR, showing the disappearance of the maleimide peak at 6.88 ppm and the appearance of new resonances corresponding to the conjugate. researchgate.net This technique can also be used to monitor side reactions, such as the rearrangement of N-terminal cysteine-maleimide adducts into a six-membered thiazine (B8601807) ring, by identifying the unique signals of the rearranged product. nih.gov

Table 2: Characteristic ¹H NMR Chemical Shifts for Maleimide-Thiol Conjugation

| Compound State | Relevant Protons | Typical Chemical Shift (δ, ppm) | Observation |

|---|---|---|---|

| Unconjugated Maleimide | Maleimide C=C-H | ~6.8 | Sharp singlet, disappears upon reaction researchgate.net |

| Thiol-Maleimide Adduct | Succinimide ring protons | ~2.5 - 4.5 | Appearance of new, complex signals confirming covalent bond formation researchgate.net |

Mass Spectrometry (MS) is a critical tool for the characterization of maleimide conjugates, providing precise molecular weight data and enabling the identification of conjugation sites. acs.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used to analyze intact bioconjugates. acs.orgresearchgate.netscispace.com The measured mass of the conjugate should correspond to the sum of the masses of the biomolecule and the attached 6-Maleimido-1-hexanol linker, confirming successful conjugation. acs.org

To determine the exact location of the conjugation, a "bottom-up" proteomics approach is often employed. The bioconjugate is enzymatically digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net By identifying peptides that show a mass shift corresponding to the addition of the maleimide linker, the specific cysteine residue that was modified can be pinpointed. nih.govucl.ac.uk This level of detail is crucial for understanding the homogeneity of the product and ensuring that the modification has not occurred at an unintended site that could compromise the biomolecule's function. scispace.comnih.gov

Advanced Techniques for In Situ Monitoring of Conjugation Reactions

While traditional methods analyze reactions at discrete time points, advanced techniques allow for the real-time, or in situ, monitoring of the conjugation process. This provides valuable kinetic data and a deeper understanding of the reaction dynamics.

Real-time NMR spectroscopy can be used to follow the kinetics of the thiol-maleimide reaction directly in the reaction vessel. researchgate.net By acquiring spectra at regular intervals, the rate of disappearance of the maleimide proton signal (~6.8 ppm) and the appearance of product signals can be quantified to determine reaction rates. researchgate.net

Other spectroscopic methods, such as UV-Vis spectroscopy, can also be employed for real-time monitoring. The maleimide group has a characteristic UV absorbance at around 300 nm, which disappears as the ring is hydrolyzed to maleamic acid. uu.nl While this is often used to study the stability and hydrolysis of the maleimide, it can also be adapted to monitor the consumption of the maleimide during the conjugation reaction under specific conditions. Additionally, various colorimetric and fluorimetric assays are available that utilize thiol-reactive probes to quantify the consumption of free thiols in real-time, providing an indirect measure of the conjugation progress. nih.govaatbio.com These advanced approaches are instrumental in optimizing reaction conditions to achieve rapid and efficient conjugation while minimizing side reactions. nih.gov

Future Perspectives and Innovations in 6 Maleimido 1 Hexanol Research

Rational Design of Next-Generation Maleimide (B117702) Derivatives

The rational design of new maleimide-based reagents aims to enhance the stability and homogeneity of bioconjugates. nih.govresearchgate.net So-called "next-generation maleimides" (NGMs) are being developed to address the suboptimal stability of the thiosuccinimide linkage formed in traditional maleimide conjugations, which can undergo a retro-Michael reaction leading to premature release of the conjugated cargo. researchgate.netsemanticscholar.org

One key strategy involves the creation of maleimides that promote the hydrolysis of the thiosuccinimide ring, rendering the linkage more stable. researchgate.net For instance, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis for this hydrolysis, preventing nonspecific deconjugation. researchgate.net Furthermore, the design of linkers with groups that facilitate hydrolysis can drive the equilibrium towards the more stable, ring-opened form. nih.gov

Another innovative approach is the development of disulfide bridging reagents. ucl.ac.uk These NGMs, such as dibromomaleimides (DBMs) and diiodomaleimides (DIMs), can react with both cysteine residues from a reduced disulfide bond, effectively re-bridging them while incorporating a functional payload. nih.govacs.orgucl.ac.uk This strategy not only maintains the structural integrity of proteins like antibodies but also allows for the creation of more homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR). nih.govrsc.orgresearchgate.net The hydrolytic stability and reaction kinetics of these NGMs can be fine-tuned by altering the halogen substituents and the linker between the maleimide and the payload. ucl.ac.uk

The table below summarizes some key next-generation maleimide derivatives and their design rationale.

| Derivative Class | Design Rationale | Key Features | Potential Applications |

| Self-hydrolyzing Maleimides | Incorporation of groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring. researchgate.net | Increased stability of the conjugate in plasma. researchgate.net | Antibody-Drug Conjugates (ADCs) with improved in vivo stability. researchgate.net |

| Dibromomaleimides (DBMs) | Disulfide re-bridging to create more homogeneous conjugates. nih.govrsc.org | Site-selective conjugation to native antibodies without genetic engineering. nih.gov | Homogeneous ADCs, bispecific antibodies, and imaging agents. nih.govucl.ac.uk |

| Diiodomaleimides (DIMs) | Optimized reactivity and hydrolytic stability for disulfide bridging. acs.orgucl.ac.uk | Rapid bioconjugation with reduced hydrolysis, suitable for sterically hindered systems. acs.orgucl.ac.uk | Protein-protein conjugates, half-life extension platforms. acs.orgucl.ac.uk |

| Amino Halogeno Maleimides | Systematic substitution to tune fluorescent properties. nih.govrsc.org | Tunable emission spectra and quantum yields. nih.gov | Fluorescent probes for biological labeling and sensing. nih.gov |

Development of Reversible and Responsive Bioconjugation Strategies

While stable conjugation is often desired, there are many applications where the ability to cleave the link between a molecule and its target is advantageous. This has led to the development of reversible and responsive bioconjugation strategies involving maleimides.

The inherent reversibility of the maleimide-thiol adduct through a retro-Michael reaction can be exploited for controlled release applications. acs.org By tuning the structure of the maleimide and the local microenvironment, the rate of this reverse reaction can be controlled. rsc.org For example, linkers can be designed to be stable under certain conditions (e.g., during circulation in the bloodstream) but cleavable under others (e.g., within the reducing environment of a cell). rsc.org

Furthermore, researchers are developing stimuli-responsive linkers that incorporate maleimide chemistry. These linkers can be designed to cleave in response to specific triggers such as light, changes in pH, or the presence of specific enzymes. nih.goviris-biotech.de For instance, a light-responsive, self-immolative linker has been developed that connects a drug to a maleimide moiety. nih.gov Upon photoirradiation, the linker is cleaved, releasing the drug at a specific time and location. nih.gov Similarly, self-hydrolyzing maleimides can be considered a form of responsive bioconjugation, as the hydrolysis of the thiosuccinimide ring is a response to the aqueous environment, leading to a more stable conjugate. researchgate.netsemanticscholar.org

The table below details different strategies for achieving reversible and responsive maleimide bioconjugation.

| Strategy | Mechanism | Trigger | Application |

| Controlled Retro-Michael Reaction | Reversal of the thiol-Michael addition. acs.org | Presence of competing thiols, changes in pH. acs.orgrsc.org | Controlled release of drugs from a carrier molecule. acs.org |

| Light-Responsive Linkers | Photochemical cleavage of a linker connecting the maleimide to the payload. nih.gov | Specific wavelengths of light. nih.gov | Spatiotemporally controlled drug delivery. nih.gov |

| Self-Immolative Linkers | Triggered cascade reaction leading to linker disassembly and payload release. nih.gov | Light, enzymes, or other stimuli. nih.gov | Targeted drug delivery to specific cells or tissues. nih.gov |

| pH-Sensitive Linkers | Linkers designed to be stable at physiological pH but cleavable at the lower pH of endosomes or tumors. iris-biotech.de | Acidic pH. iris-biotech.de | Intracellular drug delivery. rsc.org |

Exploration of Novel Biomedical and Material Science Applications

The ongoing innovations in maleimide chemistry are paving the way for novel applications in both biomedicine and material science.

In the biomedical field, the development of next-generation maleimides is having a significant impact on the design of more effective antibody-drug conjugates (ADCs) for cancer therapy. rsc.orgnih.gov The ability to create homogeneous ADCs with stable linkages is expected to lead to improved therapeutic windows and reduced off-target toxicity. researchgate.netnih.gov Beyond ADCs, maleimide-based bioconjugation is being used to create novel imaging agents, bispecific antibodies for immunotherapy, and targeted protein therapies. nih.govresearchgate.netucl.ac.uk Maleimide-functionalized nanoparticles are also being explored for targeted drug delivery and as diagnostic tools. cd-bioparticles.comwilhelm-lab.comdocumentsdelivered.com Furthermore, maleimide-functionalized surfaces are being used to develop impedimetric biosensors for the detection of specific biomolecules. acs.org

In material science, maleimide derivatives are being used to create advanced functional materials. For example, thermoresponsive polymers have been synthesized using maleimide-containing monomers. researchgate.netacs.org These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in response to temperature changes. researchgate.net This property can be exploited for applications such as temperature-dependent intracellular imaging and smart drug delivery systems. researchgate.net Additionally, the Diels-Alder reaction involving furan (B31954) and maleimide groups is being used to create thermo-reversible crosslinked polymers that can be reprocessed and self-heal. mdpi.com The ability to functionalize surfaces with maleimides also allows for the creation of materials with tailored properties for applications in areas such as nanotechnology and tissue engineering. wilhelm-lab.commdpi.com

The following table provides an overview of emerging applications of 6-Maleimido-1-hexanol and its derivatives.

| Field | Application | Description |

| Biomedicine | Advanced Antibody-Drug Conjugates (ADCs) | Use of NGMs to create homogeneous and stable ADCs with improved therapeutic indices. researchgate.netrsc.orgnih.gov |

| Biosensors | Development of maleimide-functionalized electrodes for the impedimetric detection of proteins and other biomolecules. acs.orgresearchgate.net | |

| Targeted Nanoparticle Systems | Functionalization of gold nanoparticles and other nanomaterials with maleimides for targeted drug delivery and diagnostics. cd-bioparticles.comwilhelm-lab.comdocumentsdelivered.com | |

| Bispecific Antibodies | Construction of antibodies that can simultaneously bind to two different antigens, for applications in immunotherapy. nih.govucl.ac.uk | |

| Material Science | Thermoresponsive Polymers | Synthesis of polymers that exhibit temperature-dependent solubility for applications in smart materials and bio-imaging. researchgate.netacs.org |

| Self-Healing Materials | Creation of reprocessable and self-healing thermosets based on the reversible furan/maleimide Diels-Alder reaction. mdpi.com | |

| Functionalized Surfaces | Modification of surfaces with maleimides to control interactions with biological systems and create functional biomaterials. wilhelm-lab.commdpi.com | |

| RAFT Polymerization | Use of maleimide derivatives in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined polymers. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。